molecular formula C20H17BrN4O2S B6574131 2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2188279-69-6

2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6574131
CAS No.: 2188279-69-6
M. Wt: 457.3 g/mol
InChI Key: RZIQDTSYNGBJLB-UHFFFAOYSA-N
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Description

2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a chemical compound with intriguing properties and potential applications. This compound combines diverse functional groups, including oxadiazole and quinazolinone structures, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one can be achieved through a multistep process. Starting with 3-bromophenyl hydrazine and an appropriate aldehyde, the synthesis typically involves cyclization reactions to form the oxadiazole ring. Following this, the quinazolinone scaffold is constructed through condensation reactions involving appropriate amines and acid derivatives. Careful control of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity.

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Key considerations include the selection of readily available starting materials, the use of environmentally friendly solvents, and the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

  • Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions. Reduction reactions typically involve reagents like lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may utilize nucleophiles such as alkoxides or amines, often in the presence of a suitable base.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

This compound has garnered interest in various scientific fields:

  • Chemistry: It serves as a valuable building block for synthesizing complex molecules, owing to its diverse functional groups.

  • Biology: Studies have explored its potential as a bioactive molecule, investigating its interactions with biological targets.

  • Industry: Its stability and reactivity make it suitable for industrial applications, including material science and chemical engineering.

Mechanism of Action

The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or affecting signal transduction processes. Detailed studies are required to elucidate the exact mechanism of action for each application.

Comparison with Similar Compounds

2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-bromophenyl derivatives: These compounds share the bromophenyl group but differ in other structural elements.

  • Oxadiazole-containing compounds: They contain the oxadiazole ring but may lack the quinazolinone scaffold.

  • Quinazolinone derivatives: These compounds feature the quinazolinone core but differ in substituents on the ring.

Each of these similar compounds has its own unique properties and applications, but the combination found in this compound provides distinct advantages in specific research and industrial contexts.

Properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S/c1-2-10-25-19(26)15-8-3-4-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIQDTSYNGBJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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